3-amino-4-(5-methylfuran-2-yl)-N-(4-propan-2-ylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide 3-amino-4-(5-methylfuran-2-yl)-N-(4-propan-2-ylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 361154-13-4
VCID: VC21410820
InChI: InChI=1S/C26H27N3O2S/c1-14(2)16-9-11-17(12-10-16)28-25(30)24-23(27)22-21(20-13-8-15(3)31-20)18-6-4-5-7-19(18)29-26(22)32-24/h8-14H,4-7,27H2,1-3H3,(H,28,30)
SMILES: CC1=CC=C(O1)C2=C3C(=C(SC3=NC4=C2CCCC4)C(=O)NC5=CC=C(C=C5)C(C)C)N
Molecular Formula: C26H27N3O2S
Molecular Weight: 445.6g/mol

3-amino-4-(5-methylfuran-2-yl)-N-(4-propan-2-ylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

CAS No.: 361154-13-4

Cat. No.: VC21410820

Molecular Formula: C26H27N3O2S

Molecular Weight: 445.6g/mol

* For research use only. Not for human or veterinary use.

3-amino-4-(5-methylfuran-2-yl)-N-(4-propan-2-ylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide - 361154-13-4

Specification

CAS No. 361154-13-4
Molecular Formula C26H27N3O2S
Molecular Weight 445.6g/mol
IUPAC Name 3-amino-4-(5-methylfuran-2-yl)-N-(4-propan-2-ylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Standard InChI InChI=1S/C26H27N3O2S/c1-14(2)16-9-11-17(12-10-16)28-25(30)24-23(27)22-21(20-13-8-15(3)31-20)18-6-4-5-7-19(18)29-26(22)32-24/h8-14H,4-7,27H2,1-3H3,(H,28,30)
Standard InChI Key VOROQAUIOGAITP-UHFFFAOYSA-N
SMILES CC1=CC=C(O1)C2=C3C(=C(SC3=NC4=C2CCCC4)C(=O)NC5=CC=C(C=C5)C(C)C)N
Canonical SMILES CC1=CC=C(O1)C2=C3C(=C(SC3=NC4=C2CCCC4)C(=O)NC5=CC=C(C=C5)C(C)C)N

Introduction

3-amino-4-(5-methylfuran-2-yl)-N-(4-propan-2-ylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a complex organic compound belonging to the class of heterocyclic compounds, specifically thienoquinolines. This compound is notable for its diverse biological activities and potential applications in medicinal chemistry. It features a fused ring system, which is characteristic of thienoquinolines, and includes a tetrahydrothienoquinoline ring, a furan moiety, and an isopropyl-substituted phenyl group.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several key steps that manipulate its heterocyclic structure. These reactions often require specific catalysts, solvents, and reaction conditions to optimize yield and purity. The compound undergoes various chemical reactions that can modify its biological activity and improve its pharmacokinetic properties.

Reaction TypeDescription
CondensationOften involves the formation of new bonds between molecules.
SubstitutionInvolves replacing a functional group with another.
CyclizationForms rings within the molecule.

Biological Activities and Applications

This compound acts primarily as an inhibitor of certain protein kinases, such as PAK4, which is particularly relevant in oncology. The inhibition of the PAK4 pathway contributes to its potential therapeutic applications, especially in cancer research. Research continues to explore its efficacy and safety profiles in preclinical models to assess its viability as a therapeutic agent.

Application AreaDescription
Cancer ResearchInhibits PAK4 pathway, potentially affecting tumor growth.
Medicinal ChemistryExplored for diverse biological activities.

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